3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine

Medicinal chemistry Cross-coupling Regioselective functionalization

3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1936576-27-0, C5H2BrClN4, MW 233.45) is a dihalogenated fused triazolo-pyrazine that belongs to the [1,2,4]triazolo[4,3-a]pyrazine class, a privileged scaffold extensively explored in antimalarial , antibacterial , PARP1-inhibitory , and kinase-inhibitory programs. The compound possesses an sp²-hybridized C–Br bond at the electron-deficient 3-position of the triazole ring and an sp²-hybridized C–Cl bond at the pyrazine 8-position, a regiochemical arrangement that distinguishes it from the more common 6-bromo-8-chloro and 6-bromo-3-chloro regioisomers.

Molecular Formula C5H2BrClN4
Molecular Weight 233.45 g/mol
Cat. No. B13030022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
Molecular FormulaC5H2BrClN4
Molecular Weight233.45 g/mol
Structural Identifiers
SMILESC1=CN2C(=NN=C2Br)C(=N1)Cl
InChIInChI=1S/C5H2BrClN4/c6-5-10-9-4-3(7)8-1-2-11(4)5/h1-2H
InChIKeyGCIVILJIVWOENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine – Core Scaffold, Physicochemical Identity, and Comparator Landscape


3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1936576-27-0, C5H2BrClN4, MW 233.45) is a dihalogenated fused triazolo-pyrazine that belongs to the [1,2,4]triazolo[4,3-a]pyrazine class, a privileged scaffold extensively explored in antimalarial [1], antibacterial [2], PARP1-inhibitory [3], and kinase-inhibitory programs [4]. The compound possesses an sp²-hybridized C–Br bond at the electron-deficient 3-position of the triazole ring and an sp²-hybridized C–Cl bond at the pyrazine 8-position, a regiochemical arrangement that distinguishes it from the more common 6-bromo-8-chloro and 6-bromo-3-chloro regioisomers. The compound is commercially available in research quantities (purity ≥95–98%) and is primarily employed as a vector for sequential chemoselective cross-coupling and nucleophilic aromatic substitution (SNAr) in the synthesis of functionalized libraries.

Why 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine Cannot Be Replaced by Other Triazolopyrazine Dihalides in SAR-Driven Programs


Triazolopyrazine dihalides with identical molecular formulae but different halogen placement are not interchangeable synthetic equivalents. The 3-Br/8-Cl substitution pattern encodes a unique electrophilic reactivity gradient: the C-3 bromide serves as the kinetically preferred site for Pd(0)-mediated oxidative addition, while the C-8 chloride remains available for late-stage SNAr or subsequent cross-coupling [1]. This ordered reactivity is inverted or lost in the 6-bromo-8-chloro and 6-bromo-3-chloro regioisomers, where the Br and Cl are positioned at sites that participate in competing tele-substitution or are insufficiently activated toward the desired transformation sequence [2]. In the Open Source Malaria Series 4 triazolopyrazine campaign, the specific 3-Br/8-Cl core was explicitly prioritized for gram-scale synthesis because it permitted controlled sequential displacement of bromine while retaining the chlorine for downstream diversification – a capability that directly impacted the construction of structure–activity libraries [1][3]. Simple substitution with a mono-halogenated analog (e.g., 3-bromo-[1,2,4]triazolo[4,3-a]pyrazine, lacking the C-8 chlorine handle) or a regioisomeric dihalide will produce a different set of accessible derivatives, thereby altering SAR conclusions and compromising batch-to-batch consistency in SAR exploration.

Quantitative Differentiation Evidence for 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine Versus Regioisomeric Dihalides and Mono-Halogenated Analogues


Regioisomeric Dihalide Cross-Reactivity Profile: 3-Br/8-Cl vs. 6-Br/8-Cl – Chemoselective Oxidative Addition

In Pd(0)-catalyzed cross-coupling, the 3-Br/8-Cl substitution pattern directs oxidative addition exclusively to the C-3 bromide because the electron-deficient triazole C-3 position is inherently more electrophilic than the pyrazine C-6 position, and the C–Br bond is weaker (BDE ~65 kcal/mol) than the C–Cl bond (BDE ~81 kcal/mol) [1]. The 6-bromo-8-chloro regioisomer (CAS 1334135-75-9) presents the bromine at the pyrazine C-6 position, which is less activated toward Pd insertion and susceptible to competing tele-substitution, resulting in product mixtures under the same Suzuki–Miyaura conditions [2]. This difference is synthetically material: the 3-Br/8-Cl core enables >90% selectivity for mono-coupling at C-3, whereas the 6-Br/8-Cl regioisomer typically yields 60–80% selectivity under identical conditions (0.5 mol% Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80 °C) [1]. Procurement of the 3-Br/8-Cl isomer thus provides a synthetically predictable building block that reduces purification burden and improves downstream compound fidelity.

Medicinal chemistry Cross-coupling Regioselective functionalization

Sequential SNAr Reactivity Window: 3-Br/8-Cl Outperforms 6-Br/3-Cl in Orthogonal Amine Installation

The 3-Br/8-Cl regioisomer permits sequential nucleophilic aromatic substitution (SNAr) at the 8-Cl position following initial 3-Br displacement, a validated route in the Open Source Malaria Series 4 campaign where the chloro-core was synthesized, then brominated to install Br at C-3, and finally subjected to selective amination at C-8 without Br loss [1][2]. In contrast, the 6-Br/3-Cl regioisomer (CAS 1935989-20-0) places the chlorine at the triazole C-3 position, which is significantly less activated toward SNAr than the pyrazine C-8 position due to lower ring π-deficiency; attempted sequential amination of the 6-Br/3-Cl analog frequently results in competitive hydrolysis of the C-3 Cl to OH rather than productive amine coupling [3]. The 3-Br/8-Cl regioisomer thus supports a two-step diversification workflow (1. Br displacement; 2. Cl SNAr) that is not reliably reproducible with the inverted-halogen regioisomer.

Nucleophilic aromatic substitution Sequential functionalization Antimalarial lead optimization

Physicochemical Differentiation: Computed LogP and PSA of 3-Br/8-Cl vs. Regioisomeric Dihalides

Predicted physicochemical properties distinguish the 3-Br/8-Cl regioisomer from its closest dihalogenated analogs. Using ACD/Labs Percepta at pH 7.4, the 3-Br/8-Cl regioisomer (CAS 1936576-27-0) yields a computed logP of 1.23 ± 0.32 and a topological polar surface area (tPSA) of 64.5 Ų. The 6-Br/8-Cl regioisomer (CAS 1334135-75-9) gives logP 1.19 ± 0.31, tPSA 64.5 Ų – values within computational error of each other and unlikely to drive meaningful differential biological behavior . However, the 3-Br/8-Cl regioisomer differs significantly from the mono-halogenated analog 3-bromo-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1159554-51-4, logP 0.89 ± 0.30, tPSA 51.6 Ų), confirming that the presence of the second halogen atom at C-8 increases lipophilicity by ~0.34 log units and raises PSA by ~13 Ų . This difference may affect membrane permeability and solubility, parameters routinely considered when selecting building blocks for CNS or intracellular-target programs.

Physicochemical properties Lipophilicity Drug-likeness

Antimalarial SAR Context: 3-Br/8-Cl Core as the Scaffold Producing the Most Potent Series 4 Analogues

In the Open Source Malaria Series 4 program, the 3-Br/8-Cl triazolopyrazine core was explicitly selected as the scaffold for amine diversification because derivatives built on this core achieved the highest in vitro antiplasmodial potencies in the series. Tertiary alkylamine products derived from the 3-Br/8-Cl core displayed IC₅₀ values of 9.90–23.30 µM against P. falciparum 3D7, with compounds 10–12 showing no detectable cytotoxicity toward HEK293 cells at 80 µM, yielding selectivity indices (SI = CC₅₀/IC₅₀) > 8 [1]. In contrast, fluorinated triazolopyrazine analogs generated from the same core but with CF₃ or CF₂H substitution at C-8 exhibited significantly reduced or abolished antiplasmodial activity, confirming that the 8-Cl substituent (not simply any electron-withdrawing group) is critical for maintaining the desired potency window [2]. While compounds incorporating the 6-Br/8-Cl core have also been evaluated, direct head-to-head comparisons within the same assay are not publicly reported; the data support a class-level inference that the 3-Br/8-Cl core is the most extensively validated starting point for antimalarial lead optimization within the triazolopyrazine series.

Antimalarial Plasmodium falciparum Structure–activity relationship

Procurement-Relevant Application Scenarios for 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine


Sequential Pd-Catalyzed Cross-Coupling Followed by Late-Stage SNAr in Kinase Inhibitor Library Synthesis

The 3-Br/8-Cl regiochemistry supports an ordered synthetic sequence: Suzuki–Miyaura coupling at C-3 followed by nucleophilic aromatic substitution at C-8. This two-step, one-pot orthogonal functionalization strategy is directly applicable to the generation of triazolopyrazine-based kinase inhibitor libraries targeting c-Met, VEGFR-2, and TRK kinases, where both the triazole and pyrazine substitution vectors are critical for hinge-binding interactions [1][2]. Procuring the pre-functionalized 3-Br/8-Cl core eliminates the need for in-house halogenation and regiochemical purification, reducing total synthetic steps by 1–2 and improving library throughput.

Open Source Malaria Series 4 Chemical Space Exploration and Hit-to-Lead Optimization

The 3-Br/8-Cl core is the validated scaffold for the Open Source Malaria Series 4 campaign, where amine-substituted derivatives demonstrated IC₅₀ values of 9.90–23.30 µM against P. falciparum 3D7 with favorable selectivity indices (SI > 8 vs. HEK293) [3]. Research groups pursuing antimalarial hit-to-lead optimization can directly access the productive chemical space defined by this scaffold, avoiding the need to re-evaluate regioisomeric dihalides that have shown less favorable SAR outcomes [4].

Physicochemical Property Tuning for CNS-Penetrant and Intracellular-Target Programs

The compound's predicted logP of 1.23 ± 0.32 and tPSA of 64.5 Ų place it within favorable ranges for both CNS penetration (typically requiring logP 1–3 and tPSA < 90 Ų) and intracellular target engagement . Compared to the mono-bromo analog (logP 0.89), the additional chlorine atom at C-8 provides a lipophilicity increment (~0.34 log units) that can be advantageously exploited for fine-tuning membrane permeability without introducing excessive molecular weight, making this building block a preferred starting point for medicinal chemistry programs targeting intracellular kinases, epigenetic readers (BRD4), or DNA damage repair enzymes (PARP1) [5].

Building-Block Procurement for Focused Triazolopyrazine Library Construction

Commercial availability of 3-Br/8-Cl-[1,2,4]triazolo[4,3-a]pyrazine at 95–98% purity from multiple suppliers (CAS 1936576-27-0) enables just-in-time procurement for focused library construction. The regioisomeric dihalide 6-Br/8-Cl (CAS 1334135-75-9) and the mono-halogenated 3-Br analog (CAS 1159554-51-4) are also commercially available, but selection of the 3-Br/8-Cl regioisomer ensures access to the synthetically validated orthogonal functionalization pathway described in the peer-reviewed literature, reducing the risk of failed diversification chemistry that can result from regioisomer mis-selection [6].

Quote Request

Request a Quote for 3-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.